
1-(3-chlorobenzyl)-2-oxo-N-(2,3,4-trifluorophenyl)-1,2-dihydropyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-chlorobenzyl)-2-oxo-N-(2,3,4-trifluorophenyl)-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C19H12ClF3N2O2 and its molecular weight is 392.76. The purity is usually 95%.
BenchChem offers high-quality 1-(3-chlorobenzyl)-2-oxo-N-(2,3,4-trifluorophenyl)-1,2-dihydropyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-chlorobenzyl)-2-oxo-N-(2,3,4-trifluorophenyl)-1,2-dihydropyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Spectroscopic Investigation and Conformational Studies
The synthesis and spectroscopic investigation of various dihydronicotinamides, including analogs closely related to the target compound, have been explored to understand their conformation, absorption, and fluorescence characteristics. These studies are crucial for comprehending the electronic properties and interaction landscapes of such compounds. The absorption data argue for an effective conjugation between the dihydropyridine and carboxamide π-systems, indicating no severely twisted conformations. Such investigations are pivotal in natural coenzyme models and furthering our understanding of these molecules' structural and electronic behaviors (Fischer, Fleckenstein, & Hönes, 1988).
Synthesis and Biological Evaluation
The synthesis of new 1,4-dihydropyridine derivatives, including processes similar to the target compound, highlights their potential antibacterial and antioxidant functions. These compounds are synthesized using a one-pot, facile method and have shown significant bioactivity against various bacterial strains. Such research underscores the importance of these compounds in developing new antimicrobial and antioxidant agents, reflecting a broad spectrum of potential applications in pharmaceuticals and chemical biology (Ghorbani‐Vaghei et al., 2016).
Gas Separation Applications
Exploration into the synthesis and characterization of hyperbranched polyimides, which can be related to the structural framework of the target compound, reveals their potential in gas separation technologies. These materials are synthesized through condensation polymerization and have been evaluated for their efficiency in separating gases, demonstrating the versatility and applicability of such compounds in industrial and environmental applications (Fang, Kita, & Okamoto, 2000).
Probing Electronic Properties and Interaction Landscapes
A detailed investigation into the electronic properties and interaction landscapes of N-(chlorophenyl)pyridinecarboxamides offers insight into the physicochemical behaviors and potential applications of these compounds in material science and molecular electronics. This research provides foundational knowledge on how these compounds' structures influence their electronic properties and interaction potentials, paving the way for their use in designing new materials and electronic devices (Gallagher et al., 2022).
Anticonvulsant Properties
The crystal structures and anticonvulsant properties of enaminones, closely related to the structure of the target compound, have been studied. These investigations provide valuable insights into the therapeutic potential of such compounds in treating convulsive disorders. Understanding the structural basis for their anticonvulsant activity could lead to the development of new, more effective treatments (Kubicki, Bassyouni, & Codding, 2000).
特性
IUPAC Name |
1-[(3-chlorophenyl)methyl]-2-oxo-N-(2,3,4-trifluorophenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClF3N2O2/c20-12-4-1-3-11(9-12)10-25-8-2-5-13(19(25)27)18(26)24-15-7-6-14(21)16(22)17(15)23/h1-9H,10H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSQSSOQYZJSFGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN2C=CC=C(C2=O)C(=O)NC3=C(C(=C(C=C3)F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


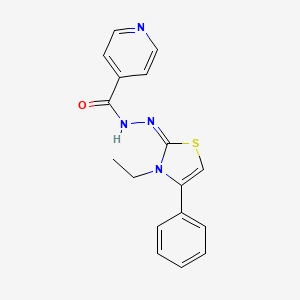
![1-{[(4-fluorophenyl)carbamoyl]methyl}-N-(3-methanesulfonamidophenyl)piperidine-4-carboxamide](/img/structure/B2590056.png)
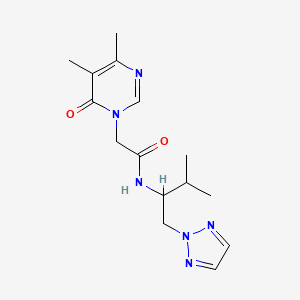
![N-cyclohexyl-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2590059.png)
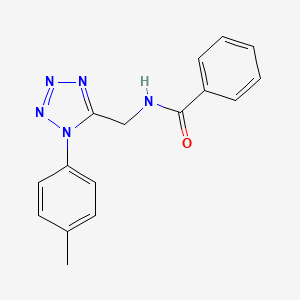
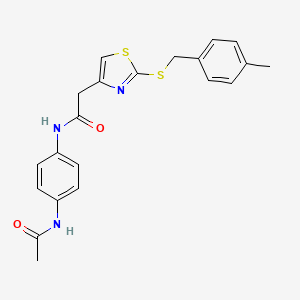

![4-(N,N-diethylsulfamoyl)-N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2590068.png)
![4-(2,5-diethoxyphenyl)-8-fluoro-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2590069.png)

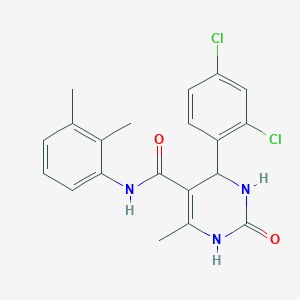
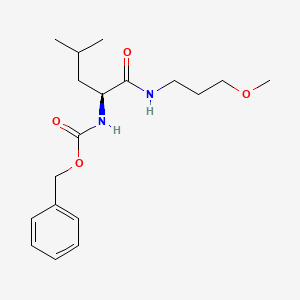
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2590074.png)